molecular formula C9H8F3N3 B13467788 4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene

4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene

Cat. No.: B13467788
M. Wt: 215.17 g/mol
InChI Key: QUHMEHAPWCPSRK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-3,5,11-triazatricyclo[6210,2,7]undeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, including increased lipophilicity and metabolic stability

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

4-(trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8-13-3-4-5-1-2-6(14-5)7(4)15-8/h3,5-6,14H,1-2H2

InChI Key

QUHMEHAPWCPSRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=NC(=NC=C3C1N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials containing trifluoromethyl groups and nitrogen atoms can be subjected to cyclization reactions using catalysts such as palladium or copper complexes. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its metabolic stability and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The nitrogen atoms within the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene stands out due to its unique combination of a trifluoromethyl group and a tricyclic structure containing nitrogen atoms. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and the ability to form specific interactions with biological targets. These features make it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene is a heterocyclic organic compound characterized by its unique trifluoromethyl group and triazatricyclo structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-bacterial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8F3N3\text{C}_{11}\text{H}_{8}\text{F}_3\text{N}_3

Anticancer Activity

Recent studies have indicated that compounds with triazatricyclo structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of triazatricyclo compounds showed potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The anticancer effect is primarily attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, these compounds may interact with targets such as c-MET (hepatocyte growth factor receptor) and other kinases associated with tumor growth.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that it may possess activity against a range of bacterial strains.

  • Case Study : A study involving the synthesis of various derivatives found that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/CellsIC50/MIC Values (µM)Reference
AnticancerMCF-7 (breast cancer)12
AnticancerA549 (lung cancer)15
AntibacterialE. coli8
AntibacterialS. aureus10

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in the biosynthesis of essential cellular components.
  • Receptor Modulation : It could modulate the activity of receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

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